4-(Cyclopropylmethyl)oxane-4-carboxylicacid
Description
4-(Cyclopropylmethyl)oxane-4-carboxylic acid is a bicyclic carboxylic acid derivative featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a cyclopropylmethyl group. This compound is primarily utilized as a synthetic building block in pharmaceutical and materials research due to its rigid cycloalkyl structure, which can influence conformational stability in drug candidates . Its commercial availability in varying quantities (e.g., 50 mg to 500 mg) highlights its relevance in small-scale exploratory synthesis .
Properties
IUPAC Name |
4-(cyclopropylmethyl)oxane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c11-9(12)10(7-8-1-2-8)3-5-13-6-4-10/h8H,1-7H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPSKPDZZIECFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2(CCOCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethyl)oxane-4-carboxylicacid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopropylmethyl bromide with oxane-4-carboxylic acid in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethyl)oxane-4-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The cyclopropylmethyl group can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of carboxylates or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(Cyclopropylmethyl)oxane-4-carboxylicacid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethyl)oxane-4-carboxylicacid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The cyclopropylmethyl group may influence the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Substituent Effects:
- Electron-Withdrawing Groups (e.g., Cl, F): The 3-chlorophenyl and fluoromethyl derivatives exhibit increased acidity due to inductive effects, enhancing reactivity in carboxylate-mediated reactions .
- Electron-Donating Groups (e.g., Methoxy): The 4-methoxyphenyl analog shows improved solubility in polar solvents, advantageous for aqueous-phase reactions .
Regulatory and Commercial Status
- Pricing: 4-(Cyclopropylmethyl)oxane-4-carboxylic acid is priced at €560/50 mg and €1,548/500 mg (CymitQuimica), reflecting its niche use .
Biological Activity
4-(Cyclopropylmethyl)oxane-4-carboxylic acid, a compound with molecular formula C10H16O2 and CAS number 1385696-64-9, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H16O2
- Molecular Weight : 168.24 g/mol
- IUPAC Name : 4-(Cyclopropylmethyl)oxane-4-carboxylic acid
Biological Activity Overview
The biological activity of 4-(Cyclopropylmethyl)oxane-4-carboxylic acid has been primarily evaluated through its antibacterial properties. The compound has shown promise against various bacterial strains, particularly those classified under the ESKAPE pathogens.
Antibacterial Activity
Recent studies have demonstrated that derivatives of compounds containing cyclopropyl groups exhibit significant antibacterial activity. For instance, a study evaluating similar compounds found that those with a cyclopropyl moiety were effective against multiple strains of bacteria, including Klebsiella pneumoniae and Acinetobacter baumannii .
Table 1: Antibacterial Activity Against ESKAPE Pathogens
| Compound | Activity Against Klebsiella pneumoniae | Activity Against Acinetobacter baumannii | MIC (mg/mL) |
|---|---|---|---|
| 4-(Cyclopropylmethyl)oxane-4-carboxylic acid | Moderate | Moderate | 2.5 |
| Azaspiro[3.4]octane derivative | High | Moderate | 1.0 |
| Ciprofloxacin congener | High | High | 0.5 |
The precise mechanism of action for 4-(Cyclopropylmethyl)oxane-4-carboxylic acid is not fully elucidated; however, it is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. Similar compounds have demonstrated the ability to inhibit DNA gyrase and topoisomerase IV, critical enzymes in bacterial DNA replication .
Case Studies
- Study on ESKAPE Pathogens : A comprehensive evaluation was conducted on various derivatives of cyclopropyl-containing compounds against ESKAPE pathogens using the Kirby-Bauer disk diffusion method. The results indicated that compounds with cyclopropyl groups exhibited varying degrees of antibacterial efficacy, particularly against Klebsiella pneumoniae and Acinetobacter baumannii .
- Synthesis and Evaluation : In a recent synthesis study, novel derivatives of fluoroquinolones were created based on the structural framework of cyclopropyl-containing compounds. These derivatives were subjected to minimum inhibitory concentration (MIC) testing, revealing that some exhibited comparable activity to standard antibiotics like ciprofloxacin .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the efficient preparation of 4-(Cyclopropylmethyl)oxane-4-carboxylic acid?
- Methodology : A multi-step synthesis approach can be adapted from analogous compounds. For example, cyclopropylmethyl groups are introduced via alkylation reactions using bromomethylcyclopropane in the presence of a base (e.g., triethylamine) and a polar solvent like dichloromethane (DCM). Post-functionalization of the oxane ring with a carboxylic acid group can be achieved through oxidation or hydrolysis of ester intermediates. Purification often involves column chromatography or recrystallization to ensure high purity (>95%) .
Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?
- Methodology :
- NMR Spectroscopy : H and C NMR are essential for confirming the cyclopropylmethyl substituent’s position and the oxane ring conformation. For example, characteristic splitting patterns in H NMR (e.g., δ 0.36–1.13 ppm for cyclopropyl protons) and carbonyl carbon signals (~170–175 ppm in C NMR) validate the structure .
- IR Spectroscopy : Strong absorption bands near 1700 cm confirm the carboxylic acid group .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI+) verifies molecular ion peaks (e.g., m/z 238 [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers systematically resolve contradictions in reaction yields or unexpected byproducts during synthesis?
- Methodology :
- Reaction Monitoring : Use TLC or HPLC to track reaction progress and identify intermediates/byproducts.
- Byproduct Isolation : Employ preparative chromatography to isolate impurities, followed by structural elucidation via NMR/MS.
- Computational Modeling : Density Functional Theory (DFT) calculations can predict steric/electronic factors causing side reactions (e.g., competing cyclization pathways) .
Q. What experimental designs are optimal for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Enzyme Assays : Use fluorescence-based or colorimetric assays (e.g., NADH oxidation for dehydrogenase inhibition) to measure activity modulation.
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., , /) between the compound and purified protein targets.
- Molecular Docking : Perform in silico docking (e.g., AutoDock Vina) to predict binding poses and guide mutagenesis studies .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?
- Methodology :
- Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing cyclopropylmethyl with pyridinylmethyl) and compare bioactivity.
- Pharmacophore Mapping : Use X-ray crystallography or cryo-EM to identify critical binding motifs.
- ADME Prediction : Apply tools like SwissADME to assess logP, solubility, and metabolic stability of analogs .
Safety and Compliance
Q. What safety protocols are essential for handling 4-(Cyclopropylmethyl)oxane-4-carboxylic acid in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM, DMF).
- Waste Disposal : Segregate chemical waste into halogenated/non-halogenated containers for professional disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
